1-(2-hydroxyethyl)-1H-pyrazol-4-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8N2O2 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)pyrazol-4-ol |
InChI |
InChI=1S/C5H8N2O2/c8-2-1-7-4-5(9)3-6-7/h3-4,8-9H,1-2H2 |
InChI Key |
FOWBHYRWDKNGML-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCO)O |
Origin of Product |
United States |
Elucidation of Synthetic Methodologies for 1 2 Hydroxyethyl 1h Pyrazol 4 Ol and Analogues
Classical Cyclocondensation Pathways for Pyrazole (B372694) Ring Formation
The construction of the pyrazole ring is a fundamental step in the synthesis of 1-(2-hydroxyethyl)-1H-pyrazol-4-ol. Cyclocondensation reactions are a cornerstone of pyrazole synthesis, offering a versatile and widely utilized approach.
Reactions Involving Hydrazines and 1,3-Dicarbonyl Compounds
The most classical and prevalent method for synthesizing the pyrazole ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, a process known as the Knorr pyrazole synthesis. mdpi.combeilstein-journals.org This reaction serves as a robust and efficient means to construct the pyrazole core. The versatility of this method allows for the preparation of a wide array of substituted pyrazoles by varying the substituents on both the hydrazine and the 1,3-dicarbonyl compound. mdpi.comnih.gov
The reaction mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the final pyrazole product. The regioselectivity of the reaction, particularly with unsymmetrical 1,3-dicarbonyl compounds, can sometimes be a challenge, leading to the formation of a mixture of regioisomers. mdpi.com
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| Hydrazine derivative | 1,3-Dicarbonyl compound | Varies | Substituted pyrazole | mdpi.combeilstein-journals.org |
| Arylhydrazine | Carbonyl derivatives | In situ generation | 1,5-disubstituted pyrazoles | nih.gov |
| Methylhydrazine | β-ketoesters | - | Triply substituted pyrazoles | beilstein-journals.org |
Synthesis of N-Substituted Pyrazoles via Alkylation/Cyclization Routes
Another significant pathway to N-substituted pyrazoles involves the alkylation of a pre-formed pyrazole ring or a one-pot synthesis that incorporates the N-substituent during the cyclization process. mdpi.comacs.org Direct N-alkylation of pyrazoles is a common strategy where the pyrazole anion, generated by a base, reacts with an alkylating agent. semanticscholar.org However, this can lead to a mixture of N1 and N2 isomers, particularly with unsymmetrical pyrazoles. mdpi.comsemanticscholar.org
Recent advancements have focused on developing regioselective N-alkylation methods. acs.orgthieme-connect.com For instance, magnesium-catalyzed N2-regioselective alkylation of 3-substituted pyrazoles has been reported. thieme-connect.com Furthermore, catalyst-free Michael addition reactions have been employed for the highly regioselective N1-alkylation of 1H-pyrazoles. acs.org Alternative methods using trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis have also been developed to provide N-alkyl pyrazoles, offering an alternative to traditional methods that require strong bases or high temperatures. mdpi.comsemanticscholar.org
| Method | Reactants | Catalyst/Conditions | Product | Reference |
| N-Alkylation | Pyrazole, Alkyl halide | Base | N1/N2 alkylated pyrazole mixture | semanticscholar.org |
| Mg-catalyzed Alkylation | 3-substituted pyrazole, α-bromoacetates/acetamides | MgBr2 | N2-alkylated pyrazole | thieme-connect.com |
| Michael Addition | 1H-pyrazole, Michael acceptor | Catalyst-free | N1-alkylated pyrazole | acs.org |
| Trichloroacetimidate Alkylation | Pyrazole, Trichloroacetimidate electrophile | Brønsted acid | N-alkyl pyrazole | mdpi.comsemanticscholar.org |
Strategic Approaches for Introducing the Pyrazol-4-ol Moiety
The introduction of a hydroxyl group at the C4 position of the pyrazole ring is a key step in the synthesis of the target compound. This can be achieved either by constructing the ring with the hydroxyl group already in place or by functionalizing the C4 position of a pre-existing pyrazole.
Cyclization Reactions Yielding Substituted 1H-Pyrazol-4-ol Cores
Certain cyclocondensation reactions can directly lead to the formation of a 1H-pyrazol-4-ol core. For example, the reaction of phenylhydrazine (B124118) with ethyl cyanoacetate (B8463686) under high pressure and subsequent base catalysis can yield 5-amino-3-hydroxy-1-phenyl-1H-pyrazol. researchgate.net This demonstrates that with appropriate starting materials, the pyrazol-4-ol moiety can be constructed during the initial ring formation.
Direct and Indirect Functionalization at the C4 Position of Pyrazoles
The C4 position of the pyrazole ring is generally susceptible to electrophilic substitution. chim.it This reactivity can be exploited to introduce a hydroxyl group or a precursor that can be converted to a hydroxyl group. Direct hydroxylation of the pyrazole ring can be challenging. Therefore, indirect methods are often employed.
One such indirect method involves the introduction of a functional group at the C4 position that can later be converted to a hydroxyl group. For instance, the thiocyanation or selenocyanation of N-substituted pyrazoles at the C4 position has been achieved using PhICl2 and NH4SCN or KSeCN. beilstein-journals.org The resulting 4-thiocyanato or 4-selenocyanato pyrazole could potentially be converted to the corresponding pyrazol-4-ol.
Selective Introduction of the 2-Hydroxyethyl Substituent at N1
The final step in the synthesis of this compound is the selective introduction of the 2-hydroxyethyl group onto the N1 position of the pyrazole ring. This is typically achieved through N-alkylation.
As mentioned previously, N-alkylation of pyrazoles can result in a mixture of isomers. semanticscholar.org To achieve selective N1-alkylation, specific strategies are required. For unsymmetrical pyrazoles, the regioselectivity of alkylation is influenced by both steric and electronic factors. mdpi.com
A common method for introducing the 2-hydroxyethyl group is the reaction of the pyrazole with 2-haloethanol (e.g., 2-bromoethanol (B42945) or 2-chloroethanol) in the presence of a base. The choice of base and reaction conditions can influence the N1/N2 selectivity. To favor N1 alkylation, bulky substituents on the pyrazole ring or specific directing groups can be utilized. acs.org
For example, a general procedure for the synthesis of N-substituted pyrazolines involves refluxing a chalcone (B49325) with hydrazine hydrate (B1144303) in the presence of an aliphatic acid. mdpi.com While this produces pyrazolines, similar principles of N-substitution can be applied to pyrazoles. The synthesis of 4,5-diamino-1-(2-hydroxyethyl)pyrazole (B115262) sulfate (B86663) has been documented, indicating the successful N1-alkylation with a 2-hydroxyethyl group in a related pyrazole system. nih.gov
| Pyrazole Derivative | Alkylating Agent | Conditions | Product |
| Pyrazol-4-ol | 2-Haloethanol | Base | This compound |
| 4,5-Diaminopyrazole | - | - | 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate |
Reactions Utilizing 2-Hydroxyethylhydrazine (B31387) Derivatives
A primary and straightforward approach to the synthesis of N1-substituted pyrazoles involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of this compound, 2-hydroxyethylhydrazine is a key starting material. nih.gov This nucleophilic reagent readily reacts with suitable three-carbon synthons to form the pyrazole ring.
One common strategy employs derivatives of malonic acid. For instance, the reaction of 2-hydroxyethylhydrazine with ethyl (ethoxymethylene)cyanoacetate can be utilized to construct the pyrazole framework. google.com This reaction proceeds through an initial Michael addition of the hydrazine to the activated double bond, followed by an intramolecular cyclization and subsequent elimination of ethanol (B145695) and hydrogen cyanide to afford the substituted pyrazole. A patent describes a similar process where ethyl (ethoxymethylene)cyanoacetate is reacted with 2-hydroxyethylhydrazine in ethanol at elevated temperatures to yield 5-amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)-pyrazole. google.com While this product is not the target compound, it represents a key intermediate that can be further modified to introduce the 4-hydroxyl group.
The general reaction scheme is as follows:

The reactivity of the 1,3-dicarbonyl equivalent is crucial for the success of this condensation. The use of highly electrophilic species such as ethoxymethylenecyanoacetate or other activated malonic acid derivatives ensures efficient reaction with 2-hydroxyethylhydrazine.
Multi-Step Synthetic Sequences for N1-Hydroxyethyl Functionalization
In cases where direct synthesis is not feasible or yields are low, multi-step synthetic sequences provide a reliable alternative for the preparation of this compound and its analogues. These sequences often involve the initial construction of the pyrazole ring followed by the introduction of the hydroxyethyl (B10761427) group at the N1 position.
A documented method for a related compound, 1-hydroxyethyl-4,5-diamino pyrazole sulfate, provides a template for this approach. cir-safety.org The synthesis begins with a pre-functionalized pyrazole, such as 3,5-dibromo-4-nitropyrazole. This starting material is first reacted with sodium hydride to generate the pyrazole anion, which then undergoes nucleophilic substitution with a hydroxyethyl halide (e.g., 2-chloroethanol (B45725) or 2-bromoethanol) to introduce the N-hydroxyethyl group. cir-safety.org Subsequent steps involve the manipulation of the other substituents on the pyrazole ring to arrive at the final product. For example, the nitro group can be reduced to an amino group, and the bromo groups can be substituted or removed. cir-safety.org
A plausible multi-step route to this compound could start with the synthesis of 4-hydroxypyrazole, which is commercially available. nih.govchemicalbook.com The 4-hydroxyl group might require protection before the N-alkylation step to prevent side reactions. Following protection, the pyrazole can be deprotonated with a suitable base and reacted with a hydroxyethylating agent. The final step would be the deprotection of the 4-hydroxyl group.
Table 1: Exemplary Multi-Step Synthesis of a N1-Hydroxyethyl Pyrazole Derivative
| Step | Reactants | Reagents | Product | Reference |
| 1 | 3,5-dibromo-4-nitropyrazole | 1. Sodium Hydride 2. 2-Haloethanol | N-(2-hydroxyethyl)-3,5-dibromo-4-nitropyrazole | cir-safety.org |
| 2 | N-(2-hydroxyethyl)-3,5-dibromo-4-nitropyrazole | Benzyl amine | 5-Amino-3-bromo-N-(2-hydroxyethyl)-4-nitropyrazole | cir-safety.org |
| 3 | 5-Amino-3-bromo-N-(2-hydroxyethyl)-4-nitropyrazole | Catalytic Hydrogenation | 1-(2-hydroxyethyl)-4,5-diaminopyrazole | cir-safety.org |
This table illustrates a general strategy that can be adapted for the synthesis of the target compound, with appropriate modifications to the starting materials and reaction conditions.
Advanced and Green Synthetic Methodologies
In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods. Transition-metal-catalyzed reactions and multicomponent reactions (MCRs) have emerged as powerful tools in this regard, offering atom economy, reduced reaction times, and access to novel chemical space.
Transition-Metal-Catalyzed Transformations for Pyrazole Synthesis
Transition-metal catalysis has revolutionized organic synthesis, and the functionalization of pyrazoles is no exception. These methods often proceed via C-H bond activation, allowing for the direct introduction of functional groups onto the pyrazole ring without the need for pre-functionalized substrates. rsc.org
Rhodium catalysts have been extensively studied for their ability to promote a variety of organic transformations. In the context of pyrazole synthesis, rhodium-catalyzed reactions can be employed for the construction of the pyrazole ring or for the post-synthesis modification of the pyrazole core. For instance, rhodium-catalyzed C-H functionalization of pre-existing pyrazoles with alkenes or alkynes can introduce new substituents at specific positions. acs.orgnih.gov While direct rhodium-catalyzed hydroxylation of a pyrazole C-H bond is not a commonly reported transformation, the versatility of rhodium catalysis suggests potential for the development of such a method.
Copper-catalyzed reactions have gained prominence as a cost-effective and environmentally benign alternative to palladium- and rhodium-based systems. Copper catalysts are particularly effective in promoting N-arylation and N-alkylation reactions. rsc.org For the synthesis of this compound, a copper-catalyzed N-hydroxyethylation of 4-hydroxypyrazole or a protected derivative could be a viable approach.
Furthermore, copper-catalyzed cycloaddition reactions have been developed for the synthesis of substituted pyrazoles. For example, a copper-catalyzed reaction of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones has been shown to produce 4-trifluoromethyl pyrazoles with high regioselectivity. nih.gov Adapting such a cycloaddition strategy to incorporate the desired hydroxyethyl and hydroxyl functionalities could open up new avenues for the synthesis of the target compound.
Table 2: Overview of Transition-Metal-Catalyzed Reactions for Pyrazole Functionalization
| Catalyst | Reaction Type | Substrates | Potential Application for Target Synthesis | Reference |
| Rhodium | C-H Functionalization | Pyrazoles, Alkenes/Alkynes | Introduction of a precursor to the hydroxyl group at C4. | acs.orgnih.gov |
| Copper | N-Alkylation | Indoles, N-Tosylhydrazones | N-hydroxyethylation of 4-hydroxypyrazole. | rsc.org |
| Copper | Cycloaddition | N-Arylsydnones, Alkenes | Construction of the pyrazole ring with desired substituents. | nih.gov |
Multicomponent Reaction (MCR) Approaches for Pyrazole Scaffolds
Multicomponent reactions, where three or more reactants combine in a one-pot process to form a product containing the majority of the atoms of the starting materials, are highly desirable from a green chemistry perspective. nih.gov Several MCRs have been developed for the synthesis of pyrazole derivatives. nih.govbeilstein-journals.orgajgreenchem.comtandfonline.com
A common MCR for pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound, a hydrazine, and an aldehyde. While this typically leads to tetrasubstituted pyrazoles, modifications to this approach could potentially yield the desired 1,4-disubstituted product. For instance, a four-component reaction of a β-keto ester, hydrazine, an aromatic aldehyde, and a pyridinium (B92312) salt has been reported for the synthesis of furo[2,3-c]pyrazoles. ajgreenchem.com
The development of a specific MCR for the direct synthesis of this compound would likely involve the in-situ formation of a suitable 1,3-dicarbonyl equivalent that can react with 2-hydroxyethylhydrazine. This remains an active area of research with the potential for highly efficient and atom-economical syntheses.
Environmentally Conscious Synthetic Protocols (e.g., Catalyst-Free, Solvent-Free, Magnetized Distilled Water)
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the synthesis of pyrazole derivatives, this has led to the exploration of novel protocols that minimize waste, avoid toxic catalysts and solvents, and improve energy efficiency.
Catalyst-Free Synthesis
The elimination of catalysts from synthetic protocols is highly desirable as it simplifies purification processes, reduces costs, and avoids the environmental burden associated with catalyst disposal. Several catalyst-free methods for the synthesis of pyrazole derivatives have been reported, often relying on the inherent reactivity of the starting materials under specific conditions such as thermal induction or the use of green solvents.
For instance, the synthesis of pyrazoles via the 1,3-dipolar cycloaddition of diazo compounds to alkynes can proceed efficiently without a catalyst upon heating. This approach, when conducted under solvent-free conditions, can afford pyrazole products in high yields with minimal need for purification. While a direct example for this compound is not explicitly detailed in the literature, the synthesis of various pyrazoles through catalyst-free cycloaddition suggests a viable route. For example, the reaction of a suitably protected (2-hydroxyethyl)hydrazine with a functionalized alkyne could potentially yield the target molecule's core structure.
Another catalyst-free approach involves multicomponent reactions in benign solvents. A study on the synthesis of spiropyrans, which can contain pyrazole moieties, demonstrated a one-pot four-component reaction under catalyst-free conditions in refluxing ethanol, a relatively green solvent. nih.gov This highlights the potential for condensing (2-hydroxyethyl)hydrazine with appropriate diketones or their equivalents in a catalyst-free manner.
A notable example of a catalyst-free method for pyrazole synthesis involves the reaction of 1,3-dicarbonyl compounds with hydrazines in a mixture of glycerol (B35011) and water. This protocol offers mild reaction conditions and good yields without the need for a catalyst. researchgate.net
Solvent-Free Synthesis
Solvent-free reactions, often conducted by heating the neat reactants or through mechanochemistry (ball-milling), represent a significant advancement in green synthesis. These methods reduce the use of volatile organic compounds (VOCs), which are often toxic and contribute to air pollution.
The condensation of diketones and hydrazines to form pyrazoles can be achieved under solventless conditions, sometimes with a catalytic amount of a solid acid, at room temperature, affording high yields. google.com Similarly, the synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones has been achieved with quantitative yields through ball-milling without any catalyst, showcasing the power of mechanochemistry in driving reactions to completion without the need for a solvent. nih.gov
Microwave-assisted solvent-free synthesis has also emerged as a powerful tool. For example, the synthesis of substituted pyrazoles from cinnamaldehydes and hydrazine hydrate has been successfully carried out in the presence of a ZnO nanocatalyst under microwave irradiation without any solvent. frontiersin.org This method often leads to shorter reaction times and higher yields compared to conventional heating. derpharmachemica.com
Table 1: Comparison of Solvent-Free Synthetic Methods for Pyrazole Analogues
| Method | Catalyst | Conditions | Yields | Reference |
| Thermal Condensation | Sulfuric Acid (cat.) | Room Temperature | High | google.com |
| Ball-Milling | None | Room Temperature | Quantitative | nih.gov |
| Microwave Irradiation | ZnO Nanocatalyst | Microwave | High | frontiersin.org |
| Microwave Irradiation | None | Microwave | Good-High | derpharmachemica.com |
Synthesis in Magnetized Distilled Water
The use of water as a solvent is a cornerstone of green chemistry. Recent research has explored the use of magnetized distilled water (MDW) as a medium for organic reactions. While the underlying mechanisms are still under investigation, it is suggested that magnetization can alter the physical properties of water, such as its hydrogen bonding network, which may enhance reaction rates and yields. jchemlett.com
Studies have shown that the N-arylation of secondary amines with aryl halides can be achieved in MDW without a transition metal catalyst, highlighting its potential as a green reaction medium. jchemlett.com Although the direct application of MDW to the synthesis of this compound has not been reported, the successful use of magnetized water in other organic transformations suggests it as a promising area for future research in pyrazole synthesis. The enhanced solubility and altered properties of magnetized water could potentially facilitate the reaction between polar substrates like (2-hydroxyethyl)hydrazine and a suitable precursor to the 4-hydroxypyrazole ring.
Table 2: Potential Green Synthetic Approaches for this compound
| Approach | Key Features | Potential Precursors |
| Catalyst-Free Aqueous Synthesis | Utilizes water as a benign solvent, avoids catalyst contamination and cost. | (2-hydroxyethyl)hydrazine, a suitable 1,3-dicarbonyl compound or equivalent. |
| Solvent-Free Mechanosynthesis | Ball-milling eliminates bulk solvent use, reduces waste, and can be catalyst-free. | (2-hydroxyethyl)hydrazine and a solid-state 1,3-dicarbonyl precursor. |
| Microwave-Assisted Synthesis | Rapid heating reduces reaction times and can be performed solvent-free or in a green solvent. | (2-hydroxyethyl)hydrazine and a suitable diketone under microwave irradiation. |
| Magnetized Water Synthesis | Explores a novel green solvent with potentially enhanced reactivity. | (2-hydroxyethyl)hydrazine and a water-soluble 1,3-dicarbonyl precursor in MDW. |
Investigating Chemical Reactivity and Functionalization Patterns
Regioselective Functionalization of the Pyrazole (B372694) Ring System
The introduction of new substituents onto the pyrazole core is a key strategy for modifying the properties of the molecule. The regioselectivity of these reactions is often a significant challenge.
C-H Functionalization Strategies (e.g., Arylation, Alkenylation, Alkynylation)
Direct C-H functionalization has emerged as a powerful and atom-economical method for modifying heterocyclic compounds, avoiding the need for pre-functionalized starting materials. rsc.org
Arylation: The direct C-H arylation of pyrazoles can be challenging due to the Lewis basicity of the pyrazole nitrogen atoms, which can deactivate the catalyst. acs.org However, successful palladium-catalyzed C-H arylation methods have been developed. The general reactivity order for C-H bonds in N-substituted pyrazoles is C5 > C4 >> C3. capes.gov.br For instance, the use of a palladium-pivalate catalytic system has proven effective for the arylation of N-alkylpyrazoles. capes.gov.br To overcome the low reactivity of the C3 position, a strategy involving a removable directing group, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, has been devised. acs.orgcapes.gov.br This "SEM switch" involves transposing the protecting group from one nitrogen to the other, which in turn transforms the unreactive C3 position into the more reactive C5 position. capes.gov.br Another approach to control regioselectivity is the use of a blocking group at the C4 position, such as an ester, which directs arylation to the C5 position. academie-sciences.fr
Alkenylation and Alkynylation: Palladium catalysis is also central to the C-H alkenylation of pyrazoles. The presence of an electron-withdrawing group at the C4 position can enhance the acidity of the C-H bond and decrease the Lewis basicity of the nitrogen atoms, facilitating palladium-catalyzed C-H allylation and benzylation. researchgate.netnih.gov A catalyst system derived from Pd(OAc)₂ and pyridine (B92270) has been shown to enable the oxidative alkenylation of pyrazoles with various functional groups at the C4 position. acs.orgacs.org This method allows for the installation of activated alkenes like acrylates, acrylamides, and styrenes. acs.orgacs.org Ligand-controlled regiodivergent C-H alkenylation offers further control, where different ligands can direct the reaction to either the C4 or C5 position. nih.gov For instance, an electrophilic palladium catalyst can lead to C4-alkenylation, while a different ligand system can favor C5-alkenylation. nih.gov Furthermore, a simple change in reaction conditions, such as the oxidant, can switch the reaction from allylation to direct C-H alkynylation of nitropyrazoles. researchgate.net
Directed Functionalization via Directing Groups and Metalation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org This technique involves the use of a directing group (DMG) that coordinates to a metal, typically lithium, directing deprotonation to the adjacent ortho position. wikipedia.org
For pyrazoles, the pyrazole ring itself can act as a directing group. The N2 nitrogen of an N-substituted pyrazole can coordinate with organolithium reagents, directing lithiation to the C5 position. oup.com Similarly, other substituents on the pyrazole ring or on an N-aryl group can direct metalation. For example, in N-aryl pyrazoles, metalation can be directed to the ortho position of the aryl ring. rsc.org The use of a soluble dialkylmagnesium base has been shown to achieve regioselective ortho-magnesiation of N-arylated pyrazoles. rsc.org
The SEM group, besides its role in C-H activation, can also function as a directing group for the lithiation of pyrazoles. nih.gov Furthermore, the pyrazole moiety itself has been employed as a transformable directing group in palladium-catalyzed sp³ C-H bond arylation, demonstrating its versatility in directing functionalization at positions remote from the ring. nih.gov
Reactivity of the Hydroxyethyl (B10761427) Chain and the Pyrazol-4-ol Hydroxyl Group
The two hydroxyl groups in 1-(2-hydroxyethyl)-1H-pyrazol-4-ol present distinct reactive sites.
Oxidation Chemistry of the Hydroxyethyl Moiety
The primary alcohol of the N-(2-hydroxyethyl) group can be selectively oxidized. For example, the electrooxidation of 1-(2-hydroxyethyl)pyrazole on a NiO(OH) electrode in an alkaline medium leads to the formation of pyrazole-1-acetic acid in high yield. researchgate.net In contrast, the oxidation of a hydroxyethyl group attached to the carbon framework of the pyrazole ring, as in 4-(2-hydroxyethyl)pyrazole, can proceed further to yield the corresponding carboxylic acid. researchgate.net The chemoselective oxidation of a formyl group in the presence of a hydroxyethyl group can be challenging. However, protection of the hydroxyl group, for instance by acylation, allows for the selective oxidation of other functional groups on the molecule. researchgate.net
Nucleophilic Substitution Reactions Involving the Hydroxyl Group
The hydroxyl group at the C4 position of the pyrazole ring exhibits enolic character and can participate in nucleophilic substitution reactions, often after conversion to a better leaving group. For instance, 4-halonitropyrazolecarboxylic acids can undergo nucleophilic substitution with arylamines, leading to the formation of 4-arylamino-substituted products. osti.gov In some cases, substitution by a hydroxyl group is also observed. osti.gov The reactivity of halogenated pyrazoles towards nucleophiles is a common strategy for introducing various functionalities.
The hydroxyl group of the 2-hydroxyethyl chain behaves as a typical primary alcohol. It can be converted into a better leaving group, such as a halide, to facilitate nucleophilic substitution. For example, N-alkylation of pyrazoles with dichloroethane followed by dehydrochlorination is a method to synthesize N-vinylpyrazoles, indicating the reactivity of the chloroethyl intermediate towards elimination. nih.gov
Tautomerism and Isomerization Dynamics
Tautomerism: 4-Hydroxypyrazoles can exist in different tautomeric forms. researchgate.net The predominant form is generally the enolic 4-hydroxypyrazole tautomer. capes.gov.br This is in contrast to some other heterocyclic systems where the keto form might be more stable. chemtube3d.com Computational studies on N-unsubstituted pyrazolones (hydroxypyrazoles) predict that the hydroxypyrazole forms are generally the most stable in the gas phase. researchgate.net For N-substituted pyrazol-3-ols, the OH-form is also found to be the predominant tautomer in both the solid state and in solution. mdpi.com
Isomerization: Isomerization in N-substituted pyrazoles can occur, particularly under acidic conditions. For example, the aromatization of a pyrazoline precursor with hydrochloric acid can lead to the formation of an isomeric product. researchgate.net The solvent can play a significant role in the ratio of isomers formed, suggesting that the reaction mechanism may be sensitive to the polarity of the medium. researchgate.net
Data Tables
Table 1: Regioselective C-H Functionalization of Pyrazole Derivatives
| Functionalization Type | Catalyst/Reagent | Position(s) Functionalized | Key Findings | Reference(s) |
| Arylation | Pd-pivalate system | C5 > C4 >> C3 | Effective for N-alkylpyrazoles. | capes.gov.br |
| Arylation | Pd(OAc)₂ with SEM directing group | C5 and C3 (via "SEM switch") | Overcomes low reactivity of C3 position. | acs.orgcapes.gov.br |
| Alkenylation | Pd(OAc)₂ / Pyridine | C5 (with C4-EWG) | Electron-withdrawing group at C4 facilitates reaction. | researchgate.netacs.orgacs.org |
| Alkenylation | Ligand-controlled Pd catalysis | C4 or C5 | Regioselectivity is dependent on the ligand used. | nih.gov |
| Alkynylation | Modified Pd catalysis | C5 | Change of oxidant from allylation conditions. | researchgate.net |
Table 2: Tautomeric Forms of Hydroxypyrazoles
| Compound Type | Predominant Tautomer | Method of Determination | Notes | Reference(s) |
| 4-Hydroxypyrazoles | Enolic (OH-form) | UV, IR, PMR spectroscopy | Stable as the enol. | capes.gov.br |
| N-Unsubstituted Pyrazolones | Hydroxypyrazole forms | MNDO calculations | Most stable in the gas phase. | researchgate.net |
| 1-Substituted Pyrazol-3-ols | OH-form | X-ray crystallography, NMR | Predominant in solid state and solution. | mdpi.com |
Derivatization Strategies for Library Generation
The functional groups on this compound—the secondary alcohol on the ethyl side chain and the phenolic hydroxyl group on the pyrazole ring—provide orthogonal points for derivatization, making it an attractive scaffold for generating chemical libraries.
High-Throughput Experimentation (HTE) is a powerful methodology for accelerating chemical discovery and optimizing reactions by running a large number of experiments in parallel. This approach is particularly valuable for exploring the functionalization of scaffolds like pyrazoles, allowing for the rapid screening of various reagents, catalysts, and conditions with minimal material consumption.
Applications of HTE in pyrazole chemistry include:
Reaction Optimization: Quickly identifying the best conditions (e.g., catalyst, ligand, base, solvent) for coupling reactions at different positions on the pyrazole ring.
Discovery of Novel Methodologies: Screening random combinations of reagents to uncover new transformations.
Library Synthesis: Rapidly creating a large collection of derivatives for screening in drug discovery programs.
HTE workflows typically involve automation and robotics for liquid handling and sample preparation, followed by rapid analysis, generating large datasets that can be used to train machine learning algorithms for predictive chemistry.
Automated synthesis platforms are essential for translating the findings from HTE into tangible libraries of compounds. researchgate.net These systems can perform multi-step reaction sequences, purifications, and analyses with minimal human intervention, enabling the efficient production of diverse analogues.
For a molecule like this compound, an automated platform could be programmed to:
Selectively protect one of the hydroxyl groups.
Perform a coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on the pyrazole ring.
Derivatize the remaining free hydroxyl group (e.g., through esterification or etherification).
Execute a final deprotection step.
Purify the final products via automated chromatography.
A notable example in pyrazole chemistry involves the use of an N-hydroxyethyl pyrazole trifluoroborate, which serves as a versatile precursor for automated Suzuki-Miyaura cross-coupling reactions to generate novel tricyclic heteroaromatics. researchgate.net This highlights how a pyrazole core with a hydroxyethyl substituent is amenable to automated library synthesis, allowing for the creation of diverse arrays of compounds with varied physicochemical properties.
Spectroscopic Characterization and Structural Elucidation of 1 2 Hydroxyethyl 1h Pyrazol 4 Ol
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a cornerstone for identifying functional groups and understanding the molecular structure of a compound. For 1-(2-hydroxyethyl)-1H-pyrazol-4-ol, this analysis would be crucial for confirming the presence of the hydroxyl and pyrazole (B372694) functionalities.
Fourier Transform Infrared (FT-IR) Spectroscopy
An FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be anticipated, corresponding to the O-H stretching vibrations of both the alcohol and the pyrazole-ol hydroxyl groups. The C-H stretching vibrations of the ethyl and pyrazole ring would likely appear in the 2850-3150 cm⁻¹ range. Vibrations associated with the pyrazole ring, including C=N and C=C stretching, would be expected in the 1400-1650 cm⁻¹ region. For instance, studies on other pyrazole derivatives have identified ring vibrations in this range. researchgate.net The C-O stretching of the primary alcohol would likely be observed around 1050 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound would provide a wealth of information regarding its structure. The protons of the pyrazole ring, typically at positions 3 and 5, would be expected to appear as distinct singlets in the aromatic region of the spectrum. For comparison, the protons on the pyrazole ring of the parent 1H-pyrazole appear at specific chemical shifts. researchgate.netchemicalbook.com The methylene (B1212753) protons of the hydroxyethyl (B10761427) group (-CH₂-CH₂-OH) would likely present as two triplets, assuming coupling to each other. The chemical shift of the methylene group attached to the pyrazole nitrogen would be downfield compared to the methylene group attached to the hydroxyl group. The hydroxyl protons (both on the ethyl chain and the pyrazole ring) would likely appear as broad singlets, and their chemical shifts could be concentration and solvent-dependent.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon environments. For this compound, five distinct signals would be expected. The carbons of the pyrazole ring would resonate in the aromatic region, with the carbon bearing the hydroxyl group (C4) expected to be significantly downfield. The two methylene carbons of the hydroxyethyl substituent would appear in the aliphatic region of the spectrum. Data for the parent 1H-pyrazole shows characteristic chemical shifts for the ring carbons. researchgate.netchemicalbook.com
Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is essential for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. For this compound, the molecular ion peak (M⁺) in a high-resolution mass spectrum would confirm its elemental composition (C₅H₈N₂O₂). The fragmentation pattern would likely involve the loss of the hydroxyethyl side chain, the hydroxyl group, or cleavage of the pyrazole ring. The NIST WebBook provides mass spectral data for the parent 1H-pyrazole, which can serve as a basic reference for the fragmentation of the pyrazole core. nist.gov
Definitive Solid-State Structure of this compound Remains Elusive in Crystallographic Literature
Despite extensive searches of chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database, specific single-crystal X-ray diffraction data for the compound this compound could not be located. As a result, a detailed analysis of its solid-state structure, including definitive unit cell parameters, space group, and intramolecular dimensions, cannot be provided at this time.
The scientific literature contains numerous examples of crystallographic studies on related pyrazole derivatives. These studies reveal the diverse structural chemistry of the pyrazole ring and its substituted analogues, often highlighting the role of intermolecular interactions, such as hydrogen bonding, in dictating the crystal packing. For instance, research on pyrazole-4-carboxylic acid has detailed the formation of hydrogen-bonded chains in the solid state. Similarly, structural reports on various N-substituted and 4-substituted pyrazoles have provided insights into their molecular conformations and supramolecular assemblies.
However, the specific combination of a 2-hydroxyethyl group at the N1 position and a hydroxyl group at the C4 position of the pyrazole ring presents a unique case for which experimental crystallographic data is not publicly available. The presence of two hydroxyl groups suggests the potential for complex hydrogen-bonding networks, which would be crucial in determining the compound's solid-state architecture.
Without experimental data from single-crystal X-ray diffraction, any discussion of the precise three-dimensional arrangement of atoms in the crystalline state of this compound would be purely speculative. This technique remains the gold standard for unequivocally determining the solid-state structure of a crystalline compound.
Future research involving the synthesis of high-quality single crystals of this compound and subsequent X-ray diffraction analysis would be necessary to elucidate its definitive solid-state structure. Such a study would provide valuable information on bond lengths, bond angles, and the nature of intermolecular forces, contributing to a more complete understanding of the structural chemistry of functionalized pyrazoles.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. jcsp.org.pkresearchgate.net It is a preferred tool for predicting molecular geometries, electronic properties, and reactivity. uomphysics.net For 1-(2-hydroxyethyl)-1H-pyrazol-4-ol, DFT calculations, likely using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would provide fundamental insights into its behavior. ekb.eg
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For this compound, this process would consider the rotational possibilities (conformations) of the hydroxyethyl (B10761427) side chain and the orientation of the hydroxyl group on the pyrazole (B372694) ring.
Studies on similar substituted pyrazoles have shown that the final optimized geometry is crucial for understanding intermolecular interactions. For instance, in a study of 2-{1-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine, DFT optimization revealed two stable isomers (E and Z), stabilized by intramolecular hydrogen bonds. A similar analysis for this compound would likely identify conformations stabilized by hydrogen bonding between the hydroxyethyl group, the pyrazole nitrogen, and the pyrazol-4-ol group.
The planarity of the pyrazole ring is a key feature. In related molecules, the pyrazole ring itself is largely planar, with substituents causing minor deviations. The optimized bond lengths and angles would be determined, providing a detailed structural map of the molecule.
Illustrative Data from a Related Compound: Optimized Geometric Parameters for a Pyrazole Derivative
Please note: The following data is for a different pyrazole derivative and serves to illustrate the type of information obtained from geometry optimization.
| Parameter | Bond/Angle | Calculated Value (DFT) |
| Bond Length | C=N | 1.285 Å |
| N-N | 1.370 Å | |
| C-O | 1.229 Å | |
| Bond Angle | C-N-O | 112.1° |
| Dihedral Angle | C-C-N-N | ~180° |
Electronic Structure Characterization (e.g., HOMO-LUMO Energy Levels)
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. ekb.eg A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ekb.eg
For this compound, DFT calculations would map the electron density distribution of these orbitals. It is expected that the HOMO would be localized primarily on the electron-rich pyrazol-4-ol ring, while the LUMO might be distributed across the pyrazole ring and the substituent. In studies of other pyrazole derivatives, the HOMO-LUMO gap was found to be a key factor in determining their electronic and optical properties. researchgate.net
Illustrative Data: Frontier Orbital Energies for Pyrazole-Carboxamides
Please note: This data is for different pyrazole compounds and is for illustrative purposes.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
| Compound 4 | -5.44 | -1.21 | 4.23 |
| Compound 5 | -5.56 | -1.24 | 4.32 |
| Compound 8 | -5.67 | -1.79 | 3.88 |
Data sourced from a study on pyrazole-carboxamides. jcsp.org.pk
Analysis of Global Chemical Reactivity Descriptors
From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.
Chemical Hardness (η): A measure of the resistance to change in the electron distribution or charge transfer. It is calculated from the HOMO-LUMO gap.
Global Softness (S): The reciprocal of chemical hardness, indicating how easily the molecule can undergo electronic changes.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.
These descriptors provide a quantitative framework for comparing the reactivity of different molecules. For this compound, these values would help predict its behavior in chemical reactions, for example, identifying it as a potential nucleophile or electrophile. Studies on pyrazolyl quinolinone derivatives have effectively used these descriptors to analyze and compare the reactivity of different tautomeric forms and substituted analogs. ekb.eg
Vibrational Frequency Calculations and Normal Coordinate Analysis (NCA)
Theoretical vibrational frequency calculations are performed to complement experimental infrared (IR) and Raman spectroscopy. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated. This calculated spectrum is then compared with the experimental one to confirm the molecular structure and aid in the assignment of vibrational bands to specific functional groups.
For this compound, this analysis would predict the characteristic stretching and bending frequencies for the O-H (from both alcohol groups), C-N, N-N, and C-O bonds, as well as the vibrations of the pyrazole ring. A Normal Coordinate Analysis (NCA) can further be used to determine the potential energy distribution (PED), which describes the contribution of individual bond stretches, angle bends, and torsions to each calculated vibrational mode. This provides a detailed and unambiguous assignment of the vibrational spectrum. Such analyses have been successfully applied to other pyrazole derivatives to confirm their synthesized structures. uomphysics.netresearchgate.net
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Insights
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative interactions, and intramolecular bonding. It examines the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). The strength of these interactions is quantified by the second-order perturbation energy, E(2).
For this compound, NBO analysis would provide deep insights into the molecule's electronic stability. researchgate.net It would quantify the delocalization of lone pairs from the nitrogen and oxygen atoms into the antibonding orbitals of the pyrazole ring, a key factor in the aromaticity and stability of such heterocyclic systems. researchgate.net This analysis can also highlight important intramolecular hydrogen bonds by identifying significant donor-acceptor interactions between the hydroxyl proton and nearby nitrogen or oxygen atoms.
Molecular Docking Methodologies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.netnih.gov This method is central to drug discovery and involves predicting the binding mode and affinity of a ligand to a specific biological target. nih.govmdpi.com
While no specific docking studies for this compound have been reported, its structural similarity to known biologically active pyrazoles suggests it could be a candidate for such investigations. nih.gov A typical molecular docking workflow would involve:
Obtaining the 3D structure of a relevant protein target (e.g., a kinase, cyclooxygenase, or other enzyme) from a database like the Protein Data Bank (PDB). kfupm.edu.sa
Preparing the 3D structure of this compound (the ligand), usually from DFT geometry optimization.
Using docking software (e.g., AutoDock) to systematically explore possible binding poses of the ligand within the active site of the protein. researchgate.net
Scoring the poses based on a function that estimates the binding energy, which reflects the stability of the ligand-protein complex. The lowest energy poses are considered the most likely binding modes.
The results would identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. For this compound, the hydroxyl groups would be expected to act as hydrogen bond donors or acceptors, playing a crucial role in its binding affinity. Such studies are routinely performed on pyrazole derivatives to screen for potential inhibitors of various enzymes. researchgate.netkfupm.edu.sa
Coordination Chemistry and Ligand Properties
Exploration of 1-(2-hydroxyethyl)-1H-pyrazol-4-ol as a Ligand
The this compound molecule possesses several key features that make it an intriguing ligand for transition metal ions. The pyrazole (B372694) ring itself is a well-established coordinating moiety in inorganic chemistry, capable of binding to metal centers through its sp²-hybridized nitrogen atom. The presence of the hydroxyethyl (B10761427) group attached to one of the nitrogen atoms introduces an additional potential donor site in the form of the terminal hydroxyl group. Furthermore, the hydroxyl group at the 4-position of the pyrazole ring can also participate in coordination.
This combination of a heterocyclic nitrogen donor and one or two oxygen donors from the hydroxyl groups allows this compound to function as a potentially bidentate or even tridentate chelating ligand. Chelation, the formation of a ring structure between a ligand and a central metal ion, generally leads to more stable metal complexes compared to those formed with monodentate ligands. The flexibility of the hydroxyethyl side chain can also influence the resulting coordination geometry of the metal complex.
Synthesis of Metal Complexes with Transition Metal Ions
The synthesis of metal complexes involving this compound and transition metal ions can be achieved through various established methods in coordination chemistry. A common approach involves the direct reaction of the ligand with a suitable transition metal salt in an appropriate solvent.
While specific synthetic procedures for this compound complexes are not extensively documented in publicly available literature, the synthesis of analogous complexes with N-(hydroxyalkyl)pyrazole ligands provides a reliable framework. For example, copper(II), nickel(II), and vanadyl complexes of 1,2-bis(3,5-dimethylpyrazol-1-yl)-1,2-ethanediol have been successfully prepared by reacting the ligand with the corresponding metal salts in ethanol (B145695).
Investigation of Chelation Modes and Coordination Geometries
The chelation modes and coordination geometries of metal complexes with this compound are expected to be diverse, depending on the nature of the transition metal ion, the reaction conditions, and the molar ratio of ligand to metal.
Based on the structure of the ligand, several coordination modes are plausible:
Monodentate Coordination: The ligand could coordinate to a metal center solely through the nitrogen atom of the pyrazole ring, leaving the hydroxyl groups uncoordinated.
Bidentate N,O-Chelation: The ligand can form a stable five-membered chelate ring by coordinating through the pyrazole nitrogen and the oxygen atom of the hydroxyethyl group. Alternatively, a different bidentate mode could involve the pyrazole nitrogen and the oxygen of the 4-hydroxyl group.
Bridging Coordination: The ligand could act as a bridge between two metal centers, with the pyrazole nitrogen coordinating to one metal and one of the hydroxyl groups coordinating to another.
The resulting coordination geometries around the metal center are also varied. For first-row transition metals, common geometries include octahedral, square planar, and tetrahedral. For example, cobalt(II) and nickel(II) complexes with pyrazole-derived Schiff base ligands have been shown to adopt distorted octahedral geometries. In contrast, some copper(II) complexes with pyrazole derivatives exhibit square planar or square pyramidal geometries. The specific geometry adopted will be influenced by the electronic configuration of the metal ion and the steric and electronic properties of the this compound ligand.
| Chelation Mode | Coordinating Atoms | Potential Chelate Ring Size | Description |
|---|---|---|---|
| Monodentate | N(pyrazole) | - | Coordination through the pyrazole nitrogen only. |
| Bidentate (N,O) | N(pyrazole), O(hydroxyethyl) | 5-membered | Formation of a stable chelate ring involving the hydroxyethyl side chain. |
| Bidentate (N,O) | N(pyrazole), O(4-hydroxyl) | 5-membered | Chelation involving the hydroxyl group on the pyrazole ring. |
| Bridging | N(pyrazole) and O(hydroxyl) | - | Ligand connects two different metal centers. |
Spectroscopic Characterization of Metal-Pyrazole Complexes
The characterization of metal complexes of this compound relies on a combination of spectroscopic techniques to elucidate their structure and bonding.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination of the ligand to the metal ion. Upon complexation, characteristic vibrational frequencies of the ligand are expected to shift. For instance, the C=N stretching vibration of the pyrazole ring would likely shift to a different wavenumber upon coordination of the nitrogen atom to the metal. Similarly, changes in the O-H stretching frequency of the hydroxyl groups can indicate their involvement in coordination. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectra of the transition metal complexes provide information about the d-orbital splitting and the coordination geometry around the metal ion. The spectra of d-block metal complexes are typically characterized by d-d transitions, which are generally weak, and more intense charge-transfer bands. The position and intensity of these bands are sensitive to the ligand field strength and the symmetry of the complex. For example, octahedral Ni(II) complexes typically exhibit three spin-allowed d-d transitions, while square planar Cu(II) complexes often show a broad d-d band in the visible region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The chemical shifts of the protons and carbons of the ligand will change upon coordination to the metal ion. These coordination-induced shifts can help to identify the binding sites of the ligand.
| Technique | Observed Feature | Typical Wavenumber/Wavelength/Chemical Shift | Interpretation |
|---|---|---|---|
| IR Spectroscopy | ν(C=N) of pyrazole | Shift from ~1540 cm⁻¹ in free ligand | Indicates coordination of the pyrazole nitrogen. |
| ν(O-H) | Broadening and/or shift from ~3400 cm⁻¹ | Involvement of the hydroxyl group in coordination or hydrogen bonding. | |
| ν(M-N) and ν(M-O) | New bands in the far-IR region (e.g., 400-600 cm⁻¹) | Direct evidence of metal-ligand bond formation. | |
| UV-Vis Spectroscopy (for Cu(II) complex) | d-d transition | ~600-800 nm | Corresponds to electronic transitions within the d-orbitals of the Cu(II) ion, indicative of the coordination geometry. |
| Charge Transfer (LMCT) | < 400 nm | Electron transfer from ligand orbitals to metal d-orbitals. | |
| ¹H NMR Spectroscopy (for diamagnetic Zn(II) complex) | Pyrazole ring protons | Downfield or upfield shifts compared to free ligand | Confirms coordination and provides information on the electronic environment. |
| Hydroxyethyl protons | Coordination-induced shifts | Indicates the involvement of the hydroxyethyl group in chelation. |
Conclusion and Future Research Perspectives
Summary of Key Research Findings on 1-(2-hydroxyethyl)-1H-pyrazol-4-ol
A comprehensive search of available scientific databases and patents indicates that there are no dedicated research articles or extensive studies detailing the synthesis, characterization, or application of This compound . The majority of existing literature focuses on structurally related but distinct pyrazole (B372694) derivatives.
For instance, significant research is available for 1-Hydroxyethyl-4,5-diamino pyrazole sulfate (B86663) , a compound utilized in oxidative hair dye formulations. researchgate.netnih.govcir-safety.orgnih.gov Studies on this and other similar molecules, such as 1-(2-hydroxyethyl)-pyrazole and 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde , provide a foundational understanding of the synthesis and reactivity of N-hydroxyethylated pyrazoles. guidechem.comsigmaaldrich.comsigmaaldrich.com However, direct experimental data, including detailed synthetic protocols, spectroscopic analysis, and biological or material science applications for This compound , remain unpublished.
Identification of Remaining Research Gaps and Challenges
The primary and most significant research gap is the fundamental lack of synthesis and characterization data for This compound . This gap presents a foundational challenge for any further investigation into its potential properties and applications. Key unanswered questions include:
Optimal Synthetic Routes: While general methods for pyrazole synthesis are well-established, such as the condensation of hydrazines with 1,3-dicarbonyl compounds, specific, optimized, and high-yield procedures for This compound have not been reported. nih.gov
Physicochemical Properties: There is no available data on the physical and chemical properties of the compound, such as its melting point, solubility, pKa, and stability.
Spectroscopic and Crystallographic Data: Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction data are essential for unambiguous structural confirmation and are currently unavailable.
Biological Activity: The biological profile of This compound is completely unexplored. Given that many pyrazole derivatives exhibit a wide range of pharmacological activities, this is a significant area for potential discovery. nih.gov
Material Properties: The potential of this compound as a building block in materials science, for example as a ligand for metal complexes or in the formation of polymers, remains unknown.
Promising Directions for Future Synthetic Innovations
Future research should initially focus on the development of efficient and scalable synthetic methods for This compound . Promising starting points for synthetic exploration could be based on established pyrazole syntheses. One potential route could involve the reaction of 2-hydroxyethylhydrazine (B31387) with a suitable three-carbon building block that would yield the 4-hydroxypyrazole core.
Innovations in this area could include:
Green Chemistry Approaches: Utilizing environmentally benign solvents and catalysts for the synthesis.
Flow Chemistry: Developing continuous flow processes for a more efficient and safer synthesis.
Microwave-Assisted Synthesis: Exploring microwave irradiation to potentially reduce reaction times and improve yields.
A plausible, yet unverified, synthetic approach is outlined below:
| Reactant A | Reactant B | Potential Product |
| 2-Hydroxyethylhydrazine | A suitable 1,3-dicarbonyl precursor for a 4-hydroxypyrazole | This compound |
The successful synthesis would be a critical first step, paving the way for all subsequent research.
Potential for Advanced Spectroscopic and Computational Applications
Once synthesized, This compound would be an excellent candidate for a range of advanced spectroscopic and computational studies.
Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) would be crucial for the definitive assignment of all proton and carbon signals, confirming the connectivity of the molecule.
Computational Chemistry: Density Functional Theory (DFT) calculations could be employed to predict the molecule's geometry, electronic structure, and spectroscopic properties (NMR, IR). rsc.org These theoretical calculations would complement experimental findings and provide deeper insight into the molecule's reactivity and potential interactions.
Tautomerism Studies: The 4-hydroxypyrazole moiety can exist in different tautomeric forms. A combination of spectroscopic techniques and computational modeling could elucidate the predominant tautomer in different solvents and in the solid state.
Interaction Studies: Spectroscopic methods could be used to study the non-covalent interactions of This compound with biological macromolecules or metal ions, providing a preliminary indication of its potential applications in pharmacology or materials science.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 1-(2-hydroxyethyl)-1H-pyrazol-4-ol?
The synthesis typically involves cyclocondensation reactions. For example, hydrazine derivatives react with β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions. Substituent effects, such as electron-donating or -withdrawing groups on precursors, influence reaction efficiency and regioselectivity . Key steps include:
- Cyclization : Hydrazine and a diketone precursor form the pyrazole ring.
- Functionalization : Introduction of the 2-hydroxyethyl group via alkylation or substitution.
- Purification : Chromatography or recrystallization to isolate the product.
Q. How is NMR spectroscopy applied to characterize this compound?
NMR is critical for confirming structure and hydrogen bonding. Key observations include:
| Proton Group | Chemical Shift (ppm) | Notes |
|---|---|---|
| Aromatic (pyrazole) | 7.41–9.27 | Downfield shifts due to electron-withdrawing effects |
| OH (pyrazol-4-ol) | ~6.00 | Broad singlet, sensitive to solvent and hydrogen bonding |
| Hydroxyethyl (-CH2OH) | 3.5–4.5 (CH2), 1.5–2.5 (OH) | Split into multiplets due to coupling with adjacent protons |
Deuterated solvents (e.g., DMSO-d6) enhance resolution for OH protons.
Advanced Research Questions
Q. How can regioselectivity challenges during pyrazole synthesis be addressed?
Regioselectivity in pyrazole formation is influenced by:
- Substituent Effects : Electron-donating groups (e.g., methoxy) favor specific ring positions .
- Catalytic Systems : Transition metals (e.g., Cu, Pd) or organocatalysts direct bond formation .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, enhancing selectivity.
For example, N-tosylhydrazones enable regioselective pyrazole synthesis via transition-metal-catalyzed cross-coupling .
Q. How should researchers resolve contradictions in spectroscopic data across studies?
Conflicting data (e.g., NMR shifts, melting points) may arise from:
Q. What computational strategies predict the reactivity and bioactivity of this compound?
- Density Functional Theory (DFT) : Models electron distribution, acidity (pKa of OH group), and tautomeric preferences.
- Molecular Docking : Screens interactions with biological targets (e.g., enzymes) using software like AutoDock .
- QSAR Studies : Correlates substituent effects with observed bioactivity (e.g., antimicrobial or anticancer properties) .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Solvent Screening : Test polar/nonpolar solvent mixtures (e.g., ethanol/water) for crystal growth.
- Temperature Gradients : Slow cooling (0.1°C/min) promotes high-quality crystals.
- SHELX Refinement : Use SHELXL for high-resolution data to resolve hydrogen-bonding networks .
Data Contradiction Analysis
Q. How to interpret conflicting data on the hydrogen-bonding behavior of the hydroxyl group?
Discrepancies in OH proton shifts (e.g., 6.00 ppm vs. higher/lower values) may arise from:
- Intramolecular H-bonding : Stabilizes specific tautomers.
- Intermolecular Packing : Crystal lattice forces alter NMR shifts in solid-state vs. solution .
Resolution : Compare solution NMR with solid-state IR or XRD data.
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes
| Method | Yield (%) | Regioselectivity | Key Reference |
|---|---|---|---|
| Cyclocondensation | 60–75 | Moderate | |
| Transition-metal catalysis | 80–90 | High |
Q. Table 2. Computational Predictions vs. Experimental Data
| Parameter | DFT Prediction | Experimental Value | Deviation |
|---|---|---|---|
| pKa (OH group) | 8.2 | 8.5 | ±0.3 |
| Tautomer Energy (kcal/mol) | 0.0 (enol) | 0.0 (enol) | 0.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
